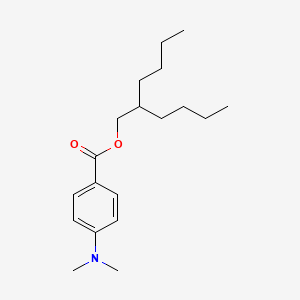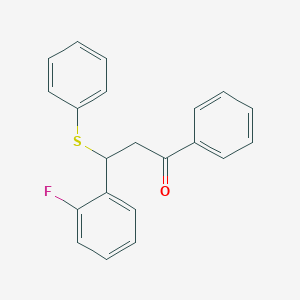![molecular formula C24H18N10S2 B14184327 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline CAS No. 923275-84-7](/img/structure/B14184327.png)
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with two 1-phenyl-1H-tetrazol-5-ylsulfanyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole moiety, known for its biological activity, adds to the compound’s significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline typically involves the reaction of 2,3-bis(bromomethyl)quinoxaline with 1-phenyl-5-thio-1,2,3,4-tetrazole in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol as a solvent . The general reaction scheme is as follows:
- Dissolve 2,3-bis(bromomethyl)quinoxaline in ethanol.
- Add 1-phenyl-5-thio-1,2,3,4-tetrazole and potassium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the quinoxaline core can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl groups on the tetrazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Industry: Used in materials science for developing new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is primarily attributed to the tetrazole moiety. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to interact with various biological targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety and has similar biological activities.
2,3-Bis(bromomethyl)quinoxaline: The precursor in the synthesis of the target compound.
5-Phenyl-1-acyl-1,2,3,4-tetrazoles: Similar in structure and reactivity.
Uniqueness
2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is unique due to the combination of the quinoxaline core and the tetrazole moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
923275-84-7 |
|---|---|
Molekularformel |
C24H18N10S2 |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2,3-bis[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C24H18N10S2/c1-3-9-17(10-4-1)33-23(27-29-31-33)35-15-21-22(26-20-14-8-7-13-19(20)25-21)16-36-24-28-30-32-34(24)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI-Schlüssel |
XIKPLERTHNOSRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N=C3CSC5=NN=NN5C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


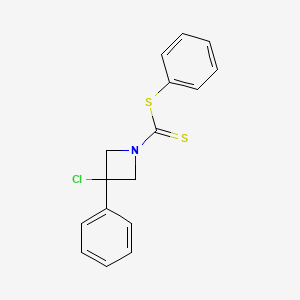
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
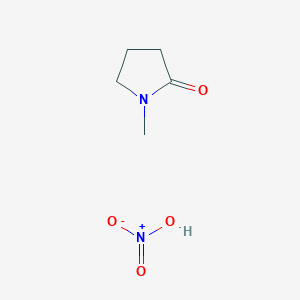
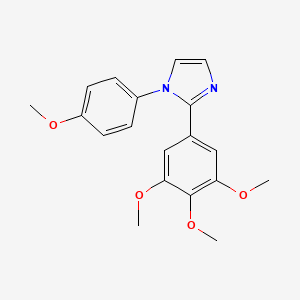
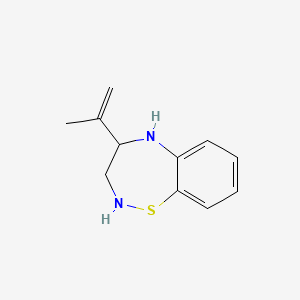


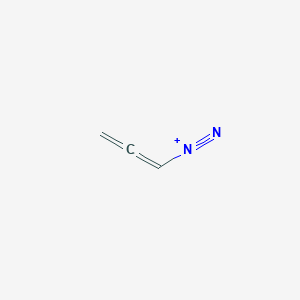
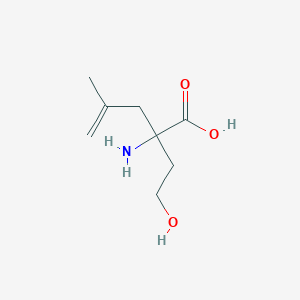
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
